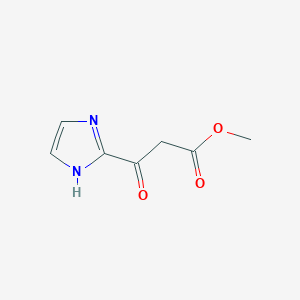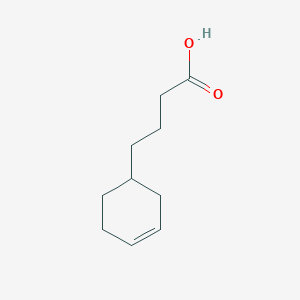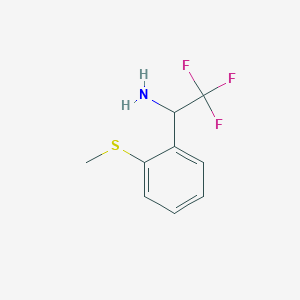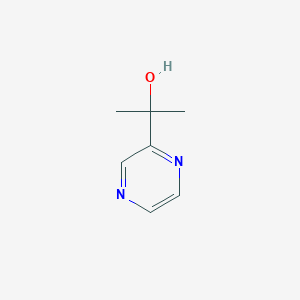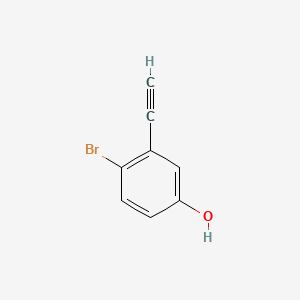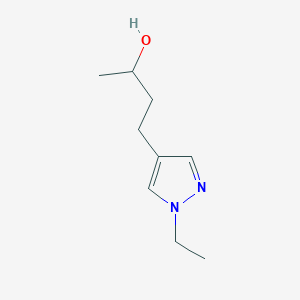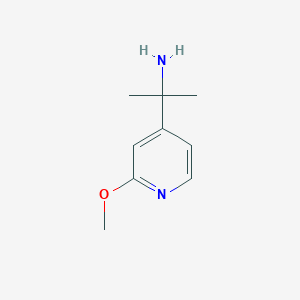
2-(2-Methoxypyridin-4-YL)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxypyridin-4-YL)propan-2-amine is a chemical compound with the molecular formula C9H14N2O. It is also known by its systematic name, 1-(2-Methoxy-pyridin-4-yl)-1-methyl-ethylamine. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a propan-2-amine moiety. It has a molecular weight of 166.22 g/mol and is used in various chemical and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-4-YL)propan-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Another method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions can be adjusted to favor the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-Methoxypyridin-4-YL)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and the amine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
科学研究应用
2-(2-Methoxypyridin-4-YL)propan-2-amine has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(2-Methoxypyridin-4-YL)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes . It may also interact with receptors and other proteins, modulating their function and leading to specific biological effects.
相似化合物的比较
Similar Compounds
2-Methoxypyridin-4-amine: This compound has a similar pyridine structure but lacks the propan-2-amine moiety.
4-Chloro-5-methoxypyridin-3-amine: This compound has a similar methoxy-pyridine structure with a chloro substituent.
4-Iodo-5-methoxypyridin-3-amine: Another similar compound with an iodo substituent on the pyridine ring.
Uniqueness
2-(2-Methoxypyridin-4-YL)propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and propan-2-amine moiety make it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
2-(2-methoxypyridin-4-yl)propan-2-amine |
InChI |
InChI=1S/C9H14N2O/c1-9(2,10)7-4-5-11-8(6-7)12-3/h4-6H,10H2,1-3H3 |
InChI 键 |
BEGOZRVTPOMFSF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=NC=C1)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


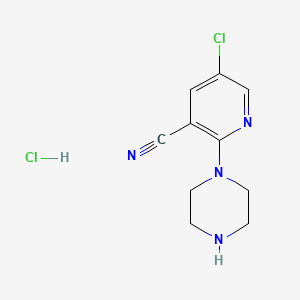
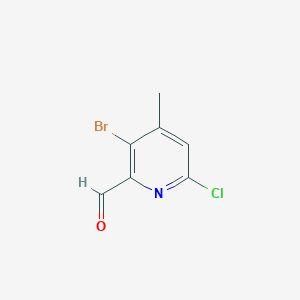
![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)
![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
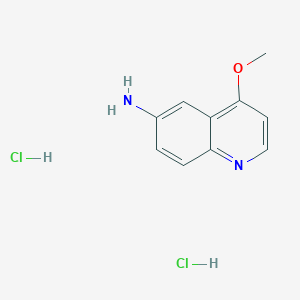

![1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B15321037.png)

